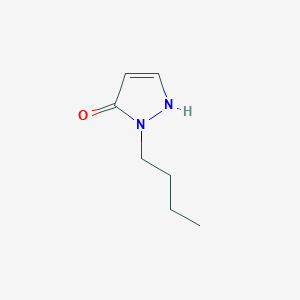
1-butyl-1H-pyrazol-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butyl-1H-pyrazol-5-ol is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This compound is characterized by a butyl group attached to the nitrogen atom at position 1 and a hydroxyl group at position 5. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry and various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Butyl-1H-pyrazol-5-ol can be synthesized through various methods. One common approach involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. For instance, the reaction of butylhydrazine with 1,3-diketones under acidic or basic conditions can yield this compound . The reaction conditions typically involve refluxing the reactants in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Butyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at position 5 can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form dihydropyrazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazolone derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Applications De Recherche Scientifique
1-Butyl-1H-pyrazol-5-ol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-butyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group at position 5 can form hydrogen bonds with biological molecules, influencing their activity. The compound can also interact with enzymes and receptors, modulating their function and leading to various biological effects .
Comparaison Avec Des Composés Similaires
- 1-Methyl-1H-pyrazol-5-ol
- 1-Ethyl-1H-pyrazol-5-ol
- 1-Phenyl-1H-pyrazol-5-ol
Comparison: 1-Butyl-1H-pyrazol-5-ol is unique due to the presence of the butyl group, which can influence its solubility, reactivity, and biological activity compared to other similar compounds. For instance, the longer alkyl chain in this compound may enhance its lipophilicity, affecting its interaction with biological membranes and its overall pharmacokinetic properties .
Propriétés
Formule moléculaire |
C7H12N2O |
|---|---|
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
2-butyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C7H12N2O/c1-2-3-6-9-7(10)4-5-8-9/h4-5,8H,2-3,6H2,1H3 |
Clé InChI |
IGEYFUVOAJMGLM-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1C(=O)C=CN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


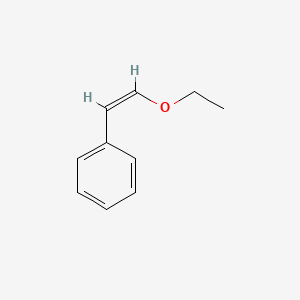
![Methyl 2'-oxo-1'-phenyl-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13027364.png)
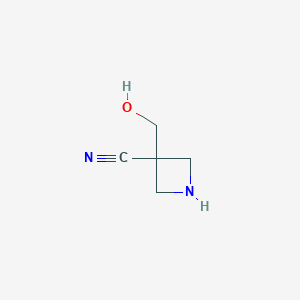
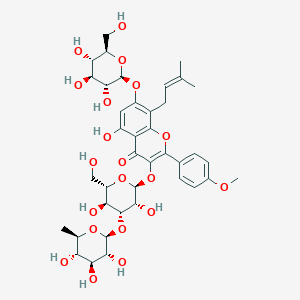
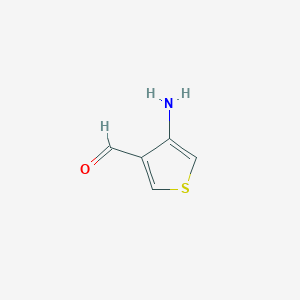
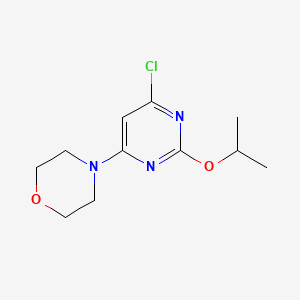
![2-bromo-4-fluoro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13027401.png)
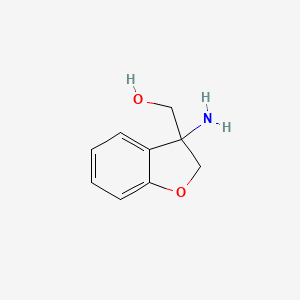
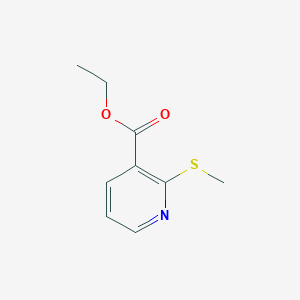
![(1S,6R)-3-Azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B13027412.png)
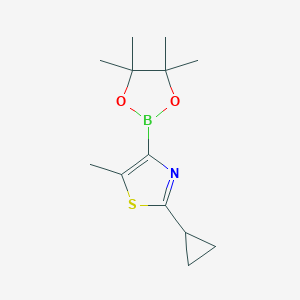

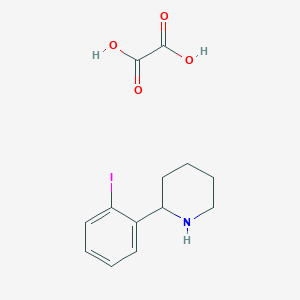
![N-ethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine dihydrobromide](/img/structure/B13027437.png)
